![molecular formula C16H12Cl3NO2 B2410510 (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate CAS No. 861212-27-3](/img/structure/B2410510.png)
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
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Overview
Description
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a chemical compound with the molecular formula C16H12Cl3NO2 and a molecular weight of 356.63 g/mol . This compound is known for its unique structure, which includes a carbamate group linked to a chlorophenyl and dichlorophenyl moiety through an ethenyl bridge . It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methyl carbamate with (E)-2-(2,4-dichlorophenyl)ethenyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate can be compared with similar compounds such as:
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]urea: Similar structure but with a urea group instead of a carbamate.
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]amide: Contains an amide group instead of a carbamate.
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]sulfonamide: Features a sulfonamide group in place of the carbamate.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Biological Activity
The compound (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- Chemical Formula : C15H14Cl2N2O2
- Molecular Weight : 327.19 g/mol
- CAS Number : 3041-83-6
The compound features a carbamate functional group, which is known for its diverse biological activities, including enzyme inhibition and interaction with neurotransmitter systems.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of various carbamates, including those structurally related to this compound. The following table summarizes the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | 36.05 | 22.23 | 1.62 |
Compound B | 33.59 | 31.03 | 1.08 |
This compound | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Higher selectivity indices suggest a preference for inhibiting one enzyme over the other, which is crucial for therapeutic applications.
Neuroprotective Effects
Carbamates have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism often involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Case Study : A study involving a series of carbamate derivatives demonstrated that modifications to the phenyl rings significantly affected their neuroprotective efficacy. The most potent derivatives showed significant reductions in neurotoxicity in vitro and improved cognitive function in animal models.
Cytotoxicity
While exploring the biological activity of carbamates, it is essential to assess their cytotoxicity. In vitro assays have shown varying degrees of cytotoxic effects depending on the structural modifications:
- Cell Lines Tested : Human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF-7), and lung cancer cells (A549).
- Findings : Certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting AChE and BChE, the compound increases acetylcholine levels, which can enhance synaptic transmission.
- Antioxidant Activity : Some studies suggest that carbamates may possess antioxidant properties, reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Systems : Interaction with neurotransmitter receptors could lead to alterations in synaptic plasticity and cognitive functions.
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)10-22-16(21)20-8-7-12-3-6-14(18)9-15(12)19/h1-9H,10H2,(H,20,21)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOCLHXOQPAXDK-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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